molecular formula C11H9NO3 B1584759 Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 73776-17-7

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1584759
CAS No.: 73776-17-7
M. Wt: 203.19 g/mol
InChI Key: JJPRBJSNMKCUQV-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 73776-17-7) is a high-purity chemical intermediate with significant relevance in medicinal chemistry research. This compound, with the molecular formula C11H9NO3 and a molecular weight of 203.19, serves as a versatile scaffold for the synthesis of novel bioactive molecules . Its core structure is integral to anticancer drug discovery; researchers have utilized this quinoline derivative to synthesize complex hybrids that demonstrate potent activity against human breast cancer cell lines such as MCF-7 . Furthermore, the quinoline pharmacophore is recognized for its value in antioxidant research, forming the basis for compounds evaluated for their free radical scavenging capabilities . The synthetic utility of this compound is highlighted in multi-step processes where it can be hydrolyzed to the corresponding carboxylic acid or further functionalized at the nitrogen atom to create diverse chemical libraries for biological screening . As a building block, it enables the development of new molecules with potential applications as caspase activators and apoptosis inducers . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPRBJSNMKCUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994717
Record name Methyl 2-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73776-17-7
Record name 73776-17-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Synthesis from Nitrobenzene Derivatives

One of the most reported approaches involves the synthesis of the quinoline core via cyclization of substituted nitrobenzene derivatives, followed by functional group modifications to introduce the methyl ester and oxo functionalities.

  • Starting Material: 1,3-dichloro-2-nitrobenzene
  • Key Steps:
    • Introduction of methylamine under microwave irradiation to form an intermediate amine derivative.
    • Palladium-catalyzed Heck reaction to build the quinoline skeleton.
    • Reduction of the nitro group to an amine.
    • Cyclization using sodium methoxide (NaOMe) to form the 2-oxo-1,2-dihydroquinoline ring system.
    • Esterification to yield methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Scheme 1 in referenced studies).

This method is notable for its use of microwave irradiation and palladium catalysis, which enhance reaction efficiency and yields. The cyclization step with NaOMe is crucial for ring closure and formation of the oxo group at position 2.

Vilsmeier-Haack Formylation Followed by Oxidation and Esterification

Another synthetic route involves the Vilsmeier-Haack reaction on N-methyl acetanilide to introduce a formyl group at position 3, which is then converted into the carboxylate ester.

  • Procedure:
    • N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) at 0 °C to form the Vilsmeier reagent.
    • Addition of N-methyl acetanilide leads to formylation at the 3-position of the quinoline ring.
    • Refluxing for 4–5 hours ensures completion of the reaction monitored by TLC.
    • Subsequent oxidation and esterification steps yield this compound.

This method offers a direct approach to functionalize the quinoline ring at the 3-position, facilitating the introduction of the carboxylate group.

Methylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate Derivatives

A more specialized preparation involves methylation reactions on hydroxy-thioxoquinoline derivatives to yield methyl esters with selective methylation at oxygen or nitrogen atoms.

  • Starting Material: Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
  • Methylating Agents: Methyl iodide (CH3I) with bases such as triethylamine, sodium hydride (NaH), or potassium carbonate (K2CO3).
  • Key Findings:
    • Initial methylation under mild conditions (DMF, 50 °C, triethylamine) selectively produces S-methylation products with high yield (>80%).
    • Stronger bases (NaH, K2CO3) facilitate further methylation, producing O-methylated and N-methylated products with yields of 80–99% and 1–20%, respectively.
    • The reaction proceeds via an SN2 mechanism, with regioselectivity influenced by steric hindrance and anion stability.
    • Prolonged heating favors the formation of the O-methylated product almost exclusively.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Reaction Type Yield/Remarks Reference
1 1,3-dichloro-2-nitrobenzene Methylamine (microwave), Pd catalyst, NaOMe Heck reaction, cyclization Efficient ring formation, high purity product
2 N-methyl acetanilide DMF, POCl3, reflux Vilsmeier-Haack formylation Direct functionalization at C-3
3 Methyl 4-hydroxy-2-thioxoquinoline ester CH3I, NaH/K2CO3 or triethylamine, DMF Methylation (SN2) Selective S-, O-, and N-methylation; yields up to 99%
4 This compound DMT-MM, HATU, amines/anilines Amidation, coupling Used for derivatives, not direct ester prep.

Detailed Research Findings and Mechanistic Insights

  • The methylation reactions (Method 3) demonstrate that the base strength and solvent polarity critically influence regioselectivity and yield. The SN2 mechanism favors oxygen methylation due to steric hindrance around nitrogen, as confirmed by NMR analysis and computational conformational studies.

  • The cyclization approach (Method 1) leverages microwave irradiation and palladium-catalyzed Heck coupling to efficiently construct the quinoline core, followed by NaOMe-induced ring closure. This method is scalable and offers high purity products suitable for further functionalization.

  • The Vilsmeier-Haack reaction (Method 2) provides a versatile route to introduce aldehyde groups at position 3, which can be converted into carboxylates. This method is classical but remains effective for synthesizing functionalized quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-1,2-dihydroquinoline-3-carboxylate.

    Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline-2,3-dicarboxylate derivatives.

    Reduction: 2-Hydroxy-1,2-dihydroquinoline-3-carboxylate.

    Substitution: Various quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antibiotic Development

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives have been investigated for their potential as quinolone antibiotics . These compounds act primarily by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. The presence of specific functional groups enhances their antibacterial activity. For instance, derivatives with sulfur substitutions have shown increased efficacy against various bacterial strains, indicating their potential as new bactericides .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameActivity (MIC µg/mL)Target Bacteria
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate0.5Staphylococcus aureus
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate1.0Escherichia coli
Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate0.75Pseudomonas aeruginosa

Antiviral Research

Recent studies have highlighted the compound's potential in antiviral applications , specifically against the Hepatitis B virus (HBV). Molecular docking simulations suggest that this compound derivatives can effectively inhibit HBV replication. Experimental in vitro studies confirmed that certain derivatives demonstrated significant antiviral activity at concentrations as low as 10 µM .

Case Study: Antiviral Efficacy

In a study aimed at evaluating the antiviral properties of methylated quinoline derivatives, several compounds were synthesized and tested for their ability to inhibit HBV replication in human liver cells. The results indicated that:

  • Compounds with higher lipophilicity exhibited better cell permeability.
  • The most effective compound reduced HBV replication by over 90% compared to untreated controls.

Anticancer Activity

This compound has also been explored for its anticancer properties . Research has shown that certain derivatives can inhibit the formation of the c-Myc/Max/DNA complex, a critical factor in cancer cell proliferation and survival. This mechanism suggests that these compounds may be useful in developing new treatments for various cancers .

Table 2: Anticancer Activity of Quinoline Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Methyl 4-hydroxyquinoline-3-carboxylate15MCF7 (Breast Cancer)
Methyl 4-methoxyquinoline-3-carboxylate20HeLa (Cervical Cancer)
Methyl 4-thioxoquinoline-3-carboxylate10A549 (Lung Cancer)

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Synthesis Overview

The general synthetic route involves:

  • Reacting appropriate aniline derivatives with acetic anhydride to form intermediates.
  • Cyclization under acidic conditions to yield the quinoline structure.
  • Methylation using methyl iodide or similar reagents to obtain the final product.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly significant in the context of Alzheimer’s disease, where increased acetylcholine levels can help alleviate symptoms of cognitive decline.

Comparison with Similar Compounds

Key Features :

  • The planar quinoline core allows for π-π stacking interactions, while the ester and ketone groups enable hydrogen bonding and nucleophilic reactions.
  • Its crystal structure is stabilized by intramolecular hydrogen bonds between the hydroxy and carbonyl groups .

Comparison with Structural Analogues

Thioxo Derivatives

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

  • Synthesis : Prepared via condensation of methyl 2-isothiocyanatobenzoate with methyl malonate .
  • Reactivity: Exhibits regioselective alkylation: S-Methylation: With CH₃I and triethylamine, yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (81% yield) . O/N-Methylation: Stronger bases (e.g., NaH) favor O-methylation (80–99% yield) over N-methylation (1–20%) .
  • Biological Activity : Demonstrates potent inhibition of Hepatitis B Virus (HBV) replication (IC₅₀ = 10 µM) via molecular docking and in vitro studies .

Comparison Table 1: Thioxo vs. Oxo Derivatives

Property Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
Molecular Formula C₁₁H₉NO₃ C₁₂H₁₁NO₃S
Molecular Weight 203.19 g/mol 249.28 g/mol
Key Functional Groups 2-ketone, 3-ester 2-thione, 4-hydroxy, 3-ester
HBV Inhibition (10 µM) Not reported >90% replication inhibition
Regioselectivity in Alkylation N/A S > O > N
References

Ester Variants: Methyl vs. Ethyl

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Synthesis: Directly synthesized from 2-aminobenzaldehyde and diethyl malonate .
  • Applications : Used as a precursor for hydrolyzed derivatives in anticancer drug development .

Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Structure : Contains methoxy substituents at positions 7 and 6.
  • Properties : Higher molecular weight (277.27 g/mol) and altered electronic properties due to electron-donating methoxy groups .

Comparison Table 2: Ester Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Biological Activity
This compound C₁₁H₉NO₃ 203.19 None Intermediate for anticancer agents
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate C₁₂H₁₁NO₃ 217.22 Ethyl ester Anticancer precursor
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate C₁₄H₁₅NO₅ 277.27 7,8-dimethoxy Not reported

Substituent Effects on Activity

Chloro-Substituted Derivatives

  • Ethyl 7-chloro-4-({[4-(methylsulfanyl)phenyl]methyl}amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Exhibits enhanced hydrophobicity (Cl and methylthio groups) for improved membrane permeability . Molecular weight: 402.89 g/mol .

Phenyl-Substituted Derivatives

Quinoxaline Analogues

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

  • Structure: Features a quinoxaline core (two adjacent nitrogen atoms) instead of quinoline.
  • Impact : The altered heterocycle reduces planarity, affecting π-π interactions and bioavailability .

Biological Activity

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

This compound belongs to the quinoline family, characterized by its heterocyclic structure. The compound has a molecular formula of C11_{11}H9_{9}NO3_3 and a molecular weight of approximately 217.22 g/mol. The presence of the methyl ester group enhances its solubility and reactivity in various chemical environments, making it a suitable candidate for medicinal chemistry applications.

Target Interactions:
Research indicates that compounds similar to this compound can interact with DNA through intercalation. This mechanism disrupts DNA replication and transcription processes, potentially leading to cytotoxic effects in tumor cells .

Biochemical Pathways:
The compound's action involves several biochemical pathways, particularly those related to enzyme inhibition. For instance, derivatives have been shown to inhibit acetylcholinesterase, which is relevant for conditions such as Alzheimer's disease. Additionally, studies have demonstrated that these compounds can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .

Pharmacological Effects

This compound exhibits various pharmacological effects:

  • Anticancer Activity:
    • In vitro studies have shown significant cytotoxicity against human tumor cell lines. For example, compounds derived from this class have demonstrated high cellular uptake and potent anticancer properties against MCF-7 breast cancer cells .
    • The mechanism involves apoptosis induction and cell cycle arrest in cancer cells .
  • Antiviral Activity:
    • Preliminary evaluations indicate potential anti-hepatitis B virus activity through molecular docking studies and in vitro assays . This suggests that this compound could inhibit viral replication processes.
  • Enzyme Inhibition:
    • The compound has been identified as a potent inhibitor of various enzymes, including acetylcholinesterase and DNA gyrase. These interactions are crucial for developing treatments for neurodegenerative diseases and bacterial infections .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Study FocusFindings
Cytotoxicity High cytotoxicity against MCF-7 cells with IC50_{50} values indicating effective inhibition of cell proliferation .
DNA Interaction Evidence of intercalation with DNA leading to disruption in replication processes.
Enzyme Inhibition Significant inhibition rates observed for acetylcholinesterase and DNA gyrase .

Case Studies

  • Cytotoxicity Against Tumor Cells:
    A study demonstrated that this compound derivatives exhibited potent cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways.
  • Antiviral Activity Evaluation:
    A theoretical and experimental study assessed the anti-hepatitis B activity of synthesized quinoline derivatives. Results showed promising inhibition rates at low concentrations, suggesting their potential use in antiviral therapies .

Q & A

Q. What are the most reliable synthetic routes for Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A scalable method involves reacting substituted anilines with triethyl methanetricarboxylate under high-temperature conditions (215–220°C), which avoids toxic solvents and achieves yields >80% . Key steps include:

  • Using a 3:1 molar ratio of triethyl methanetricarboxylate to aniline derivatives to drive the reaction forward.
  • Efficient recovery of excess triethyl methanetricarboxylate via distillation, minimizing losses to <5% .
  • Purification via recrystallization in ethanol or ethyl acetate to isolate the product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for verifying regiochemistry .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm the absence of undesired alkylation by analyzing chemical shifts (e.g., distinguishing O-methyl vs. N-methyl groups) .
    • IR spectroscopy : Detect characteristic carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (if present) .

Q. What are the primary solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

  • Solubility : Limited solubility in polar solvents (e.g., water); dissolves in DMSO, DMF, or ethanol for biological assays .
  • Storage : Store in sealed containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation or functionalization of this compound be addressed?

Methodological Answer: The compound’s 4-hydroxy-2-oxo-1,2-dihydroquinoline core has three reactive sites (O, N, S in analogues), requiring controlled conditions:

  • Electrophilic alkylation (e.g., CH₃I) : Use polar aprotic solvents (DMF) with NaH as a base to favor S-alkylation in thio analogues .
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions, while higher temperatures favor thermodynamically stable products .
  • Protecting groups : Temporarily block the hydroxyl group (e.g., with TMSCl) to direct reactivity to the nitrogen or sulfur atoms .

Q. How should researchers resolve contradictions in biological activity data for quinoline derivatives?

Methodological Answer:

  • In vitro vs. in silico validation : Combine experimental assays (e.g., anti-HBV activity tests) with molecular docking to assess binding affinity to target proteins (e.g., viral polymerases) .
  • Dose-response curves : Use standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) to minimize variability .
  • Control compounds : Include structurally similar derivatives (e.g., ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate) to isolate structure-activity relationships .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for nucleophilic/electrophilic attacks .
  • Molecular docking (AutoDock/Vina) : Screen interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to predict crystallization behavior .

Q. How can researchers validate the purity of this compound in multi-step syntheses?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities <0.1% .
  • TLC monitoring : Employ silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization to track intermediate formation .
  • Elemental analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
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Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

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